molecular formula C16H15NO4 B2420585 4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid CAS No. 188011-67-8

4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid

Cat. No.: B2420585
CAS No.: 188011-67-8
M. Wt: 285.299
InChI Key: OZZUFAXFPXXPPS-UHFFFAOYSA-N
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Description

4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid ( 188011-67-8) is a high-purity organic compound with a molecular formula of C16H15NO4 and a molecular weight of 285.29 g/mol . This chemical features a butanoic acid chain terminated with an oxo group and a substituted anilide, a structure that serves as a versatile building block in medicinal chemistry and chemical synthesis. Researchers utilize this and structurally related 4-oxo acid derivatives as key intermediates in kinetic and mechanistic studies, particularly in oxidation reactions using reagents like tripropylammonium fluorochromate (TriPAFC) to understand reaction pathways and two-electron transfer processes . The presence of both hydrogen bond donor and acceptor groups in its molecular architecture makes it a compound of interest for developing more complex molecules, such as those with piperidinyl substitutions, for advanced research applications . This product is intended for Research Use Only and is not approved for use in humans, as a drug, or for any other diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-oxo-4-(4-phenoxyanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(10-11-16(19)20)17-12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZUFAXFPXXPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid typically involves the reaction of 4-phenoxyphenylamine with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid is unique due to its phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective .

Biological Activity

4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid is a compound of increasing interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H15NO4\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{4} and a molecular weight of 285.3 g/mol. Its structure includes a butanoic acid backbone, an oxo group, and a phenoxyphenylamino substituent, which contributes to its distinct chemical properties. The presence of the phenoxy group enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-phenoxyphenylamine with succinic anhydride in organic solvents such as dichloromethane or tetrahydrofuran, often using triethylamine as a base. The product is purified through recrystallization or column chromatography. Industrial synthesis may employ automated reactors for higher yields.

Enzyme Interactions

Research indicates that this compound interacts with specific enzymes and receptors, potentially exhibiting inhibitory effects that could alter metabolic pathways and influence cellular functions. Studies have shown that the compound may inhibit certain enzymes involved in metabolic processes, which could have therapeutic implications.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity, showing effectiveness in suppressing bacterial biofilm growth. In vitro studies demonstrated significant inhibition of biofilm formation at various concentrations, indicating potential applications in treating infections related to biofilms .

Cytotoxicity and Apoptosis Induction

Investigations into the cytotoxic effects of this compound revealed selective activity against cancer cell lines, including cervical carcinoma (M-HeLa) and breast adenocarcinoma (MCF-7). The IC50 values for these compounds were found to be comparable to established chemotherapeutics like Doxorubicin. Notably, the compound also induced apoptosis in cancer cells, with significant early and late apoptotic effects observed at specific concentrations .

The exact mechanism by which this compound exerts its biological effects involves binding to molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various biochemical responses that can influence cell signaling pathways and metabolic regulation.

Research Findings Summary

Study Focus Findings
Enzyme Interaction Potential inhibitory effects on specific enzymes involved in metabolism.
Antimicrobial Activity Significant suppression of bacterial biofilm formation at varying concentrations .
Cytotoxicity Selective cytotoxicity against M-HeLa and MCF-7 cell lines; IC50 comparable to Doxorubicin .
Apoptosis Induction Induced early and late apoptosis in cancer cells; significant apoptotic effects observed.

Q & A

Q. What are the key considerations in designing a synthetic route for 4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functional group modifications. A common approach includes:
  • Step 1 : Coupling the phenoxyphenylamine moiety to a butanoic acid backbone via amide bond formation under catalytic conditions.
  • Step 2 : Introducing the oxo group through controlled oxidation of intermediate alcohols or ketones.
  • Purification : Techniques like column chromatography or recrystallization are critical to isolate high-purity products .
  • Key Considerations : Reactivity of the amino and carbonyl groups must be balanced to avoid side reactions. Solvent polarity and temperature optimization are essential for yield improvement .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation employs:
  • Spectroscopy :
  • NMR (¹H/¹³C): To confirm proton environments and carbon frameworks.
  • IR : Identifies carbonyl (C=O) and amine (N-H) stretches.
  • Mass Spectrometry : High-resolution MS verifies molecular weight.
  • X-ray Crystallography : Resolves crystal packing and bond angles (if single crystals are obtainable) .

Advanced Research Questions

Q. What methodologies are employed to assess the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.
  • Receptor Binding Studies : Radioligand displacement assays quantify affinity for receptors like GPCRs.
  • Cellular Models : Evaluate cytotoxicity (via MTT assays) or anti-inflammatory effects (e.g., TNF-α suppression in macrophages) .
  • Data Interpretation : Dose-response curves and statistical tools (e.g., ANOVA) validate significance .

Q. How can contradictory data regarding the biological efficacy of this compound be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Experimental Variability : Standardize cell lines, assay conditions, and compound purity.
  • Structural Analogues : Confirm the compound’s identity via analytical chromatography (HPLC) to rule out impurities .
  • Mechanistic Replication : Use orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays) .

Q. What advanced techniques are utilized to elucidate the mechanism of action of this compound?

  • Methodological Answer :
  • Computational Docking : Molecular dynamics simulations predict binding modes with target proteins (e.g., using AutoDock Vina).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of ligand-receptor interactions.
  • Kinetic Studies : Stopped-flow spectroscopy monitors enzymatic turnover rates in the presence of inhibitors .

Derivative Development & Optimization

Q. What strategies are recommended for synthesizing derivatives to enhance bioactivity?

  • Methodological Answer :
  • Functional Group Modifications :
  • Introduce electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring to enhance receptor affinity .
  • Replace the oxo group with thioamide or hydrazone moieties to alter solubility and binding kinetics .
  • Stereochemical Control : Chiral synthesis (e.g., asymmetric catalysis) to isolate enantiomers with higher potency .
  • Structure-Activity Relationship (SAR) : Systematic variation of substituents followed by bioactivity screening .

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